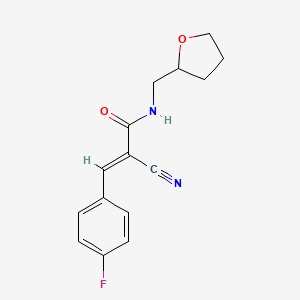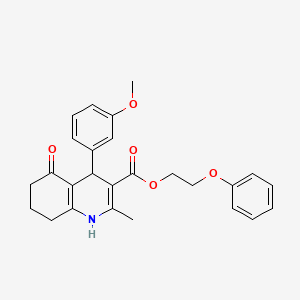
(2E)-2-cyano-3-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-CYANO-3-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and an oxolan-2-ylmethyl group
准备方法
合成路线和反应条件
(2E)-2-氰基-3-(4-氟苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺的合成通常涉及在碱的存在下,4-氟苯甲醛与丙二腈反应生成相应的氰基化合物。然后,该中间体在适当的条件下与四氢呋喃-2-基甲胺反应生成最终产物。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上。使用连续流动反应器和优化反应条件可以提高产物的产率和纯度。此外,工业方法可能包括重结晶或色谱等纯化步骤,以确保最终产物符合所需的规格。
化学反应分析
反应类型
(2E)-2-氰基-3-(4-氟苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以将氰基转化为胺基。
取代: 氟苯基可以参与取代反应,其中氟原子被其他取代基取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾或过氧化氢。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 丙酮中的碘化钠等试剂可以促进取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成氧化物,而还原可以生成胺。
科学研究应用
(2E)-2-氰基-3-(4-氟苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的中间体。
生物学: 该化合物可能被研究其潜在的生物活性,包括其对细胞过程的影响。
医药: 研究可能探索其作为药物的潜力,特别是在开发针对特定途径的药物方面。
工业: 该化合物可用于开发具有独特性能的新材料。
作用机制
(2E)-2-氰基-3-(4-氟苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺的作用机制涉及它与酶或受体等分子靶标的相互作用。氰基和氟苯基可能在与这些靶标结合中起关键作用,影响化合物的生物活性。所涉及的确切途径可能因具体应用和靶标而异。
相似化合物的比较
类似化合物
- (2E)-2-氰基-3-(4-氯苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺
- (2E)-2-氰基-3-(4-溴苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺
独特之处
(2E)-2-氰基-3-(4-氟苯基)-N-(四氢呋喃-2-基甲基)丙-2-烯酰胺的独特之处在于它含有氟苯基,与它的氯或溴类似物相比,它可以赋予不同的电子和空间性质。这些差异会影响化合物的反应性、结合亲和力和整体生物活性。
属性
分子式 |
C15H15FN2O2 |
|---|---|
分子量 |
274.29 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15FN2O2/c16-13-5-3-11(4-6-13)8-12(9-17)15(19)18-10-14-2-1-7-20-14/h3-6,8,14H,1-2,7,10H2,(H,18,19)/b12-8+ |
InChI 键 |
QULCDQMIEKRFIF-XYOKQWHBSA-N |
手性 SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
规范 SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)

![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11678860.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
